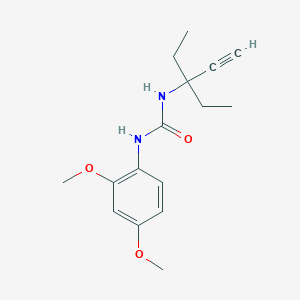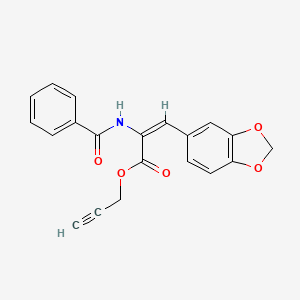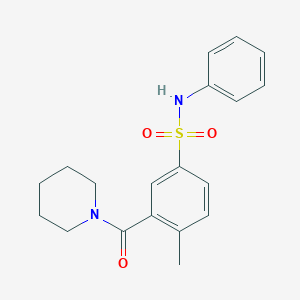
N-(3,5-dimethylphenyl)-3-methyl-1-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethylphenyl)-3-methyl-1-piperidinecarboxamide, also known as U-47700, is a synthetic opioid drug that was first developed in the 1970s. It has gained popularity in recent years as a recreational drug and has been associated with numerous deaths and overdoses. However, U-47700 also has potential applications in scientific research due to its unique properties.
Wirkmechanismus
N-(3,5-dimethylphenyl)-3-methyl-1-piperidinecarboxamide acts on the mu-opioid receptor, which is responsible for the analgesic effects of opioids. It binds to the receptor and activates it, leading to a decrease in pain sensation. However, it also has the potential to cause respiratory depression and other side effects.
Biochemical and Physiological Effects
This compound has been shown to have a high affinity for the mu-opioid receptor and a moderate affinity for the delta-opioid receptor. It has also been found to have a short half-life and a rapid onset of action. In addition to its analgesic effects, this compound can also cause sedation, euphoria, and respiratory depression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3,5-dimethylphenyl)-3-methyl-1-piperidinecarboxamide for lab experiments is its potency and selectivity for the mu-opioid receptor. This allows researchers to study the receptor system in more detail and develop new pain medications. However, the potential for overdose and respiratory depression must be taken into account when working with this compound.
Zukünftige Richtungen
There are several potential future directions for research involving N-(3,5-dimethylphenyl)-3-methyl-1-piperidinecarboxamide. One area of interest is the development of new pain medications that are more effective and have fewer side effects than current opioids. Another direction is the study of the immune system's response to opioids and the potential for immunomodulatory therapies. Additionally, more research is needed to understand the long-term effects of this compound use and to develop strategies for preventing overdoses and deaths associated with the drug.
Conclusion
This compound is a synthetic opioid drug that has potential applications in scientific research. Its unique properties make it a valuable tool for studying the opioid receptor system and developing new pain medications. However, the potential for overdose and respiratory depression must be taken into account when working with this compound. Further research is needed to fully understand the effects of the drug and to develop strategies for preventing harm.
Synthesemethoden
N-(3,5-dimethylphenyl)-3-methyl-1-piperidinecarboxamide can be synthesized using a variety of methods, including the reaction of 3,5-dimethylphenylacetonitrile with methylamine and acetic anhydride. Other methods involve the use of piperidine and a carboxylic acid derivative.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dimethylphenyl)-3-methyl-1-piperidinecarboxamide has been used in scientific research to study the opioid receptor system and its role in pain management. It has also been used to investigate the effects of opioids on the immune system and to develop new pain medications.
Eigenschaften
IUPAC Name |
N-(3,5-dimethylphenyl)-3-methylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-11-5-4-6-17(10-11)15(18)16-14-8-12(2)7-13(3)9-14/h7-9,11H,4-6,10H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZSPGUQJZTNDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)NC2=CC(=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid](/img/structure/B5319563.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-4-(2-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5319569.png)
![N-(2-methylphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5319587.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}-2-(methylamino)nicotinamide](/img/structure/B5319594.png)

![3-[(dimethylamino)methyl]-1-(2-quinolinylcarbonyl)-3-piperidinol](/img/structure/B5319603.png)
![N-(2-{4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]phenyl}ethyl)acetamide](/img/structure/B5319611.png)




![4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-(6-methoxy-2-naphthyl)morpholine](/img/structure/B5319652.png)
![2-{[4-allyl-5-(5-propyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5319658.png)
![2-[4-(2-methylbenzyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B5319662.png)